molecular formula C7H5Cl3N2O B8739805 2,4,6-Trichlorophenylurea

2,4,6-Trichlorophenylurea

Cat. No. B8739805
M. Wt: 239.5 g/mol
InChI Key: PODOAIWAYUVDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trichlorophenylurea is a useful research compound. Its molecular formula is C7H5Cl3N2O and its molecular weight is 239.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,6-Trichlorophenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trichlorophenylurea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,4,6-Trichlorophenylurea

Molecular Formula

C7H5Cl3N2O

Molecular Weight

239.5 g/mol

IUPAC Name

(2,4,6-trichlorophenyl)urea

InChI

InChI=1S/C7H5Cl3N2O/c8-3-1-4(9)6(5(10)2-3)12-7(11)13/h1-2H,(H3,11,12,13)

InChI Key

PODOAIWAYUVDEF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)NC(=O)N)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of CC-16313 (0.450 g, 1.22 mmol) and 2,4,6-trichlorophenyl isocyanate (0.271 g, 1.22 mmol) in acetonitrile (10 mL), was added triethylamine (0.34 mL, 2.44 mmol) at room temperature under nitrogen. After 1 h, 1N aq. HCl (10 mL) was added and the mixture was stirred for 10 min. The product was isolated by filtration, washed with 1N aq. HCl (20 mL), acetonitrile (20 mL) and dried overnight in vacuo to give 1-[2-(2,6-Dioxo-piperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-ylmethyl]-3-(2,4,6-trichloro-phenyl urea as a white solid (0.42 g, 69% yield): HPLC: Waters Symmetry C18, 5 μm, 3.9×150 mm, 1 mL/min, 240 nm, 40/60 CH3CN/0.1% H3PO4, 3.22 min (99.7%); mp: 264-266° C.; 1H NMR (DMSO-d6) δ 1.91-2.06 (m, 1H, CH), 2.31-2.47 (m, 1H, CH), 2.60 (d, J=17.0 Hz, 1H, CH), 2.83-3.02 (m, 1H, CH), 4.21-4.54 (m, 4H, CH2, CH2), 5.11 (dd, J=4.9, 13.2 Hz, 1H, NCH), 7.01 (t, J=5.9 Hz, 1H, NH), 7.44 (d, J=7.9 Hz, 1H. Ar), 7.51 (s, 1H, Ar), 7.66-7.75 (m, 311, Ar), 8.24 (s, 1H, NH), 10.99 (s, 1H, NH); 13C NMR (DMSO-d6) δ 22.48, 31.20, 43.02, 47.07, 51.56, 121.66, 122.87, 126.72, 128.09, 130.23, 131.24, 133.34, 134.87, 142.29, 144.84, 154.97, 167.95, 170.99, 172.86; LCMS: MH=495, 497; Anal Calcd for C21H17N4O4Cl3: C, 50.51; H, 3.45; N, 11.22; Cl, 22.01. Found: C, 50.28; H, 3.17; N, 11.13; Cl, 21.96.
[Compound]
Name
CC-16313
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.271 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

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